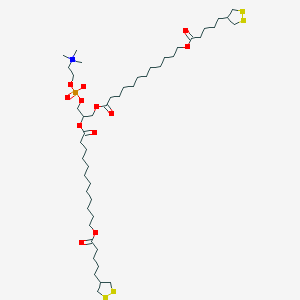
2-Fluoro-3-hydroxytyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-hydroxytyrosine (FHT) is a novel amino acid that has gained significant attention in recent years due to its potential applications in scientific research. FHT is a derivative of tyrosine that contains a fluorine atom and a hydroxyl group, making it a unique compound with distinct properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-hydroxytyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-3-hydroxytyrosine can be phosphorylated by tyrosine kinases, leading to the activation of downstream signaling pathways. 2-Fluoro-3-hydroxytyrosine can also be incorporated into proteins, altering their structure and function. Furthermore, 2-Fluoro-3-hydroxytyrosine can affect the metabolism of tyrosine, potentially leading to changes in cellular physiology.
Effets Biochimiques Et Physiologiques
2-Fluoro-3-hydroxytyrosine has been shown to have various biochemical and physiological effects, including the modulation of protein function, the alteration of cellular metabolism, and the regulation of gene expression. 2-Fluoro-3-hydroxytyrosine has been used to study the dynamics of protein-protein interactions, protein localization, and protein turnover. 2-Fluoro-3-hydroxytyrosine has also been shown to affect the levels of neurotransmitters, such as dopamine and norepinephrine, in the brain, potentially leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Fluoro-3-hydroxytyrosine is its unique chemical properties, which allow for site-specific labeling and imaging of proteins. 2-Fluoro-3-hydroxytyrosine also has potential applications in drug discovery, as it can be used as a scaffold for the development of novel drugs targeting tyrosine kinases. However, 2-Fluoro-3-hydroxytyrosine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 2-Fluoro-3-hydroxytyrosine can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 2-Fluoro-3-hydroxytyrosine in scientific research. One potential application is the development of 2-Fluoro-3-hydroxytyrosine-based probes for non-invasive metabolic imaging in vivo. 2-Fluoro-3-hydroxytyrosine could also be used as a tool to study the role of tyrosine metabolism in various diseases, such as cancer and neurodegenerative disorders. Additionally, 2-Fluoro-3-hydroxytyrosine could be used to study the dynamics of protein-protein interactions in living cells, potentially leading to the development of new therapies targeting protein-protein interactions. Overall, 2-Fluoro-3-hydroxytyrosine has significant potential for advancing our understanding of cellular physiology and disease mechanisms.
Méthodes De Synthèse
The synthesis of 2-Fluoro-3-hydroxytyrosine involves the reaction of tyrosine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Fluoro-3-hydroxytyrosine. The yield of 2-Fluoro-3-hydroxytyrosine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-Fluoro-3-hydroxytyrosine has been used in various scientific research applications, including protein labeling, metabolic imaging, and drug discovery. 2-Fluoro-3-hydroxytyrosine can be incorporated into proteins using genetic code expansion technology, allowing for site-specific labeling and visualization of proteins in living cells. 2-Fluoro-3-hydroxytyrosine can also be used as a metabolic probe to study the metabolism of tyrosine in cells and tissues. Additionally, 2-Fluoro-3-hydroxytyrosine has been used as a scaffold for the development of novel drugs targeting tyrosine kinases, which are involved in various diseases, such as cancer and inflammation.
Propriétés
Numéro CAS |
107597-46-6 |
|---|---|
Nom du produit |
2-Fluoro-3-hydroxytyrosine |
Formule moléculaire |
C9H10FNO4 |
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1 |
Clé InChI |
AIDLBEYXQMVQQH-YFKPBYRVSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
SMILES canonique |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O |
Synonymes |
2-fluoro-3-hydroxytyrosine 2-fluorodopa 3,4-dihydroxy-2-fluorophenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)





![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

